4-Methylumbelliferyl alpha-L-rhamnopyranoside CAS number
4-Methylumbelliferyl alpha-L-rhamnopyranoside CAS number
An In-depth Technical Guide to 4-Methylumbelliferyl α-L-rhamnopyranoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methylumbelliferyl α-L-rhamnopyranoside (CAS No. 106488-05-5), a pivotal fluorogenic substrate for the sensitive detection of α-L-rhamnosidase activity. α-L-rhamnosidases are a class of glycoside hydrolase enzymes with significant roles in various biological processes and biotechnological applications, including food technology, pharmacology, and biofuel production.[1][2] This document delineates the core principles of its mechanism, its chemical and physical properties, and a detailed, field-proven protocol for its application in enzymatic assays. Furthermore, it explores the broader applications in glycobiology research and drug discovery, offering insights into data interpretation and experimental design.[3][4][5]
Core Compound Specifications
4-Methylumbelliferyl α-L-rhamnopyranoside is a synthetic compound designed for high-sensitivity enzyme assays.[6] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 106488-05-5 | [3][6][7] |
| Molecular Formula | C₁₆H₁₈O₇ | [6][7][8] |
| Molecular Weight | 322.31 g/mol | [6][7][8] |
| Appearance | Off-White Crystalline Solid | [7] |
| Purity | ≥98% | [6] |
| Solubility | Soluble in DMSO and DMF | [7][9][10] |
| Storage Temperature | -20°C to 8°C | [7][9] |
Principle of Fluorogenic Detection
The utility of 4-Methylumbelliferyl α-L-rhamnopyranoside lies in its clever chemical design. The molecule itself is non-fluorescent. It consists of an α-L-rhamnose sugar moiety linked to a 4-methylumbelliferone (4-MU) fluorophore via a glycosidic bond. The enzyme α-L-rhamnosidase specifically recognizes and cleaves this bond.[1][2] This enzymatic hydrolysis releases the rhamnose sugar and the 4-methylumbelliferone leaving group.[11] Once liberated, 4-MU becomes highly fluorescent, emitting a strong signal that can be quantified. The intensity of the fluorescence is directly proportional to the amount of 4-MU produced, and thus, to the activity of the α-L-rhamnosidase enzyme in the sample.
The fluorescence of the resulting 4-methylumbelliferone is pH-dependent. The excitation maximum varies, but is typically around 365 nm, while the emission maximum is near 445-450 nm.[9][10][12] The assay is typically terminated by adding a high-pH stop buffer (e.g., pH >10), which serves the dual purpose of halting the enzymatic reaction and maximizing the fluorescent quantum yield of the 4-MU product.[10][11]
Caption: Enzymatic hydrolysis of the substrate.
Applications in Research and Drug Development
The sensitive and specific nature of this fluorogenic assay makes it a valuable tool across several scientific disciplines:
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Enzyme Characterization: Researchers can determine the kinetic properties of novel α-L-rhamnosidases, such as Kₘ and Vₘₐₓ values, and assess optimal conditions like pH and temperature.[13] For example, an α-L-rhamnosidase from Aspergillus nidulans showed a Kₘ of 0.27 mmol/L using a similar chromogenic substrate.[13]
-
Drug Discovery: The assay is highly adaptable for high-throughput screening (HTS) of chemical libraries to identify potential inhibitors of α-L-rhamnosidase. Such inhibitors could have therapeutic potential, as these enzymes are virulence factors in certain bacterial pathogens.[14]
-
Food and Beverage Industry: α-L-rhamnosidases are used to improve the sensory properties of food and beverages. For instance, they can debitter citrus juices by hydrolyzing flavonoids like naringin and enhance wine aroma by releasing aromatic compounds from glycosylated precursors.[2] This assay provides a precise method for quantifying enzyme activity in commercial preparations.[15]
-
Glycobiology Research: As a class of biochemical reagents, these substrates are fundamental in studying the structure, synthesis, and biological function of sugars and glycans.[3][4][5]
Detailed Experimental Protocol: α-L-Rhamnosidase Activity Assay
This section provides a robust, step-by-step methodology for quantifying α-L-rhamnosidase activity. This protocol is designed for a 96-well microplate format but can be adapted for single cuvette measurements.
Required Reagents and Materials
| Reagent | Preparation Details | Storage |
| Assay Buffer | 50 mM Sodium Acetate, pH 5.0 (pH can be optimized for specific enzymes) | 4°C |
| Substrate Stock | 10 mM 4-Methylumbelliferyl α-L-rhamnopyranoside in DMSO | -20°C, protected from light |
| Standard Stock | 1 mM 4-Methylumbelliferone (4-MU) in DMSO | -20°C, protected from light |
| Stop Buffer | 0.2 M Sodium Carbonate (Na₂CO₃), pH ~10.5 | Room Temperature |
| Instrumentation | Microplate reader with fluorescence detection (Excitation: ~365 nm, Emission: ~450 nm) | - |
| Labware | Black, opaque 96-well microplates (for fluorescence) | - |
Assay Workflow
Caption: Standard workflow for the fluorometric assay.
Step-by-Step Procedure
-
Prepare 4-MU Standard Curve:
-
Create a series of dilutions from the 1 mM 4-MU stock solution in Assay Buffer to generate standards ranging from 0 to 1000 nM.
-
Add 100 µL of each standard dilution to wells of the 96-well plate.
-
Add 100 µL of Stop Buffer to each standard well. The final volume will be 200 µL. These wells do not contain the substrate or enzyme.
-
-
Set Up the Enzymatic Reaction:
-
In separate wells, prepare sample, control, and blank wells.
-
Sample Wells: Add 50 µL of the diluted enzyme sample.
-
Negative Control Well: Add 50 µL of heat-inactivated enzyme or Assay Buffer alone to measure background substrate hydrolysis.
-
Blank Well: Add 50 µL of Assay Buffer. This will be used to blank the instrument.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C or 50°C[15]) for 5 minutes.
-
-
Initiate the Reaction:
-
Prepare a working substrate solution by diluting the 10 mM stock to the desired final concentration in pre-warmed Assay Buffer. A typical starting concentration is 100-200 µM.
-
Start the reaction by adding 50 µL of the working substrate solution to all wells (except the standards). The total volume in the reaction wells is now 100 µL.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 15-60 minutes). The time should be chosen to ensure the reaction remains in the linear range.
-
-
Terminate the Reaction:
-
Stop the reaction by adding 100 µL of Stop Buffer to all reaction wells. The high pH immediately halts enzyme activity.[11]
-
-
Measure Fluorescence:
-
Read the plate on a fluorometer using an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Data Interpretation and Considerations
-
Standard Curve: Plot the fluorescence intensity of the 4-MU standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c). This equation is crucial for converting the fluorescence readings of the samples into the concentration of 4-MU produced.
-
Calculating Enzyme Activity:
-
Subtract the average fluorescence of the negative control wells from the sample wells.
-
Use the standard curve equation to calculate the concentration of 4-MU (in nM) produced in each sample well.
-
Calculate the total amount of 4-MU (in nmol) produced by accounting for the well volume.
-
Divide this amount by the incubation time (in minutes) and the amount of enzyme (in mg) to express the specific activity, typically in units of nmol/min/mg or U/mg.
-
-
Causality and Trustworthiness:
-
Why a Stop Buffer is Critical: The Stop Buffer's high pH is essential not only to denature the enzyme and stop the reaction precisely but also to shift the equilibrium of the 4-MU product to its phenolate form, which is the species responsible for maximal fluorescence, thereby increasing assay sensitivity.[10][11]
-
Inner Filter Effect: At very high substrate or product concentrations, fluorescence may be quenched. Always run a standard curve to ensure your measurements fall within the linear detection range of the instrument.
-
Enzyme Kinetics: To determine the Michaelis-Menten constant (Kₘ), the assay should be performed with varying substrate concentrations. This provides deeper insight into the enzyme's affinity for the substrate.[16]
-
Conclusion
4-Methylumbelliferyl α-L-rhamnopyranoside is an indispensable reagent for researchers in glycobiology and drug development. Its high sensitivity, specificity, and suitability for high-throughput formats provide a reliable system for quantifying α-L-rhamnosidase activity. By understanding the principles behind the assay and carefully controlling experimental variables, scientists can generate accurate and reproducible data to advance their research objectives.
References
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PubMed. Synthesis of 4-methylumbelliferyl α-d-mannopyranosyl-(1→6)-β-d-mannopyranoside and development of a coupled fluorescent assay for GH125 exo-α-1,6-mannosidases. [Link]
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